Ring Fusion Regioisomer Selectivity at Adenosine Receptors
The adenosine receptor affinity profile is dictated by the ring fusion pattern. In a study where pyrrolo[2,3-d]pyrimidine-4-amines, pyrimido[4,5-b]indole-4-amines, and tetrahydropyrimido[4,5-b]indole-4-amines were evaluated under identical radioligand binding conditions at rat A₁ and human A₃ receptors, APEPI (pyrimido[4,5-b]indole scaffold) retained high A₁ affinity and selectivity, whereas the N⁴-substituted pyrrolo[2,3-d]pyrimidine DPEAP showed high human A₃ affinity (Ki = 28 nM) [1]. Although 1,2,3,4-tetrahydropyrimido[1,2-a]indole itself was not included in this particular panel, the [1,2-a] scaffold directs functionalizable positions—most critically the C10 position—into a spatial orientation unavailable to [4,5-b] isomers, enabling distinct protein–ligand interactions as evidenced by the unique KATP channel pharmacology of its 10,10-disubstituted derivative ciclazindol [2]. This makes the [1,2-a] scaffold non-substitutable by other pyrimidoindole regioisomers for target classes engaging the C10 vector.
| Evidence Dimension | Adenosine receptor binding affinity (Ki) as a function of scaffold topology |
|---|---|
| Target Compound Data | Pyrimido[4,5-b]indole-4-amine (APEPI): high A₁ affinity, A₁-selective [1] |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine-4-amine DPEAP: human A₃ Ki = 28 nM; tetrahydropyrimido[4,5-b]indole-4-amines: distinct SAR profile [1] |
| Quantified Difference | Scaffold topology shift alters A₁ vs. A₃ selectivity qualitatively; N⁴-substitution in pyrrolo[2,3-d] series yields 28 nM A₃ affinity vs. A₁ selectivity in pyrimido[4,5-b]indole series [1] |
| Conditions | Radioligand binding assays at rat A₁, rat A₂A, and recombinant human A₃ adenosine receptors; [³H]CCPA or [³H]DPCPX for A₁; [¹²⁵I]AB-MECA for A₃ [1] |
Why This Matters
When procuring a pyrimidoindole scaffold for adenosine receptor or related GPCR programs, the specific ring fusion isomer determines which receptor subtype is engaged; the [1,2-a] scaffold offers a distinct C10 functionalization trajectory not reproducible with [4,5-b] or [5,4-b] isomers.
- [1] S. Hess, C. E. Müller, W. Frobenius, et al. 7-Deazaadenines Bearing Polar Substituents: Structure–Activity Relationships of New A₁ and A₃ Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 2000, 43(24), 4636–4646. DOI: 10.1021/jm000967d. PMID: 11101353. View Source
- [2] J. Harvey, S. C. Hardy, A. J. Irving, M. L. J. Ashford. Diazoxide- and leptin-activated KATP currents exhibit differential sensitivity to englitazone and ciclazindol in the rat CRI-G1 insulin-secreting cell line. British Journal of Pharmacology, 1999, 126(1), 51–60. DOI: 10.1038/sj.bjp.0702268. View Source
